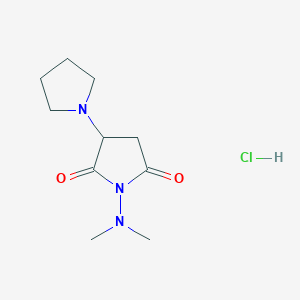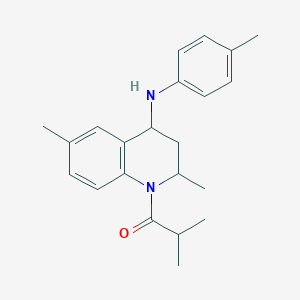![molecular formula C27H31NO5 B3878426 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide](/img/structure/B3878426.png)
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide
Übersicht
Beschreibung
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It has gained attention in recent years due to its potential therapeutic applications in various fields, including metabolic diseases, cardiovascular diseases, and cancer.
Wirkmechanismus
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in the regulation of metabolism, inflammation, and cell proliferation. Activation of PPARδ by 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation, glucose uptake, and insulin sensitivity in skeletal muscle and adipose tissue. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In the cardiovascular system, it improves cardiac function, reduces atherosclerosis, and decreases blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide has several advantages for lab experiments. It is highly selective for PPARδ and has a long half-life, allowing for sustained activation of the receptor. It is also relatively stable and easy to handle. However, 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide has some limitations, including its high cost and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide. One area of research is the development of more potent and selective PPARδ agonists. Another area is the investigation of the effects of 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide in combination with other drugs for the treatment of metabolic diseases and cancer. Additionally, the potential use of 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide in the prevention and treatment of neurodegenerative diseases is an area of interest.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide has been extensively studied for its therapeutic potential in various fields. In metabolic diseases, it has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation. In cardiovascular diseases, it has been shown to improve cardiac function and reduce atherosclerosis. In cancer, it has been shown to inhibit cancer cell growth and induce apoptosis.
Eigenschaften
IUPAC Name |
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-20-6-12-25(13-7-20)33-19-5-4-18-28-26(29)27(30,21-8-14-23(31-2)15-9-21)22-10-16-24(32-3)17-11-22/h6-17,30H,4-5,18-19H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGDGGLXHCUUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCNC(=O)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878357.png)
![ethyl 7-methyl-5-(4-methylphenyl)-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878361.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3878363.png)
![8-{2-methyl-3-[(pyridin-3-ylmethyl)amino]benzoyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3878367.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878389.png)

![1-benzyl-2-phenyl-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B3878399.png)
![ethyl 2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878405.png)
![N-(3-methyl-4-phenyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide](/img/structure/B3878411.png)

![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]glycine](/img/structure/B3878428.png)
![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878429.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878430.png)
